DDR1 Kinase Inhibition: Class-Level Potency of the 2,5-Dimethoxyphenyl Core vs. Lead Compounds
Patent CN-111777592-A demonstrates that N4-(2,5-dimethoxyphenyl)-pyrimidinediamine compounds, which share the same N4-aryl substitution as the target compound, exhibit anti-tumor activity through DDR1 inhibition [1]. The lead compound X06 in this series showed IC50 values of 0.81–3.73 μM against A549, A431, and HCT116 cancer cell lines with high DDR1 expression, and achieved 64.6% DDR1 kinase inhibition at 10 μM—nearly 3-fold greater selectivity than the lead compound Yfq07 [1]. While the target compound is the unelaborated core scaffold, this establishes the 2,5-dimethoxyphenyl substitution pattern as a validated pharmacophoric element for DDR1-targeted activity, in contrast to regioisomers with 2,4- or 3,4-dimethoxy patterns, for which no comparable DDR1 activity data have been reported.
| Evidence Dimension | Anti-proliferative activity against DDR1-expressing cancer cell lines |
|---|---|
| Target Compound Data | No direct data for CAS 450345-45-6; core scaffold of the active series |
| Comparator Or Baseline | X06 (N4-(2,5-dimethoxyphenyl)-pyrimidinediamine derivative): IC50 = 0.81–3.73 μM (A549, A431, HCT116); DDR1 inhibition = 64.6% at 10 μM. Yfq07 (lead comparator): ~3-fold lower selectivity. |
| Quantified Difference | Selectivity of X06 over Yfq07: approximately 3-fold. Target compound (CAS 450345-45-6) serves as the minimal core scaffold for this activity. |
| Conditions | Cancer cell lines (A549, A431, HCT116) with high DDR1 expression; DDR1 kinase inhibition assay at 10 μM compound concentration [1]. |
Why This Matters
For procurement decisions in DDR1-focused drug discovery, the 2,5-dimethoxyphenyl substitution pattern is validated by patent data, whereas regioisomeric scaffolds lack this target-class validation.
- [1] Ye, F.; Du, X.; Fang, L.; Wang, Y.; Lu, Y. N4-(2,5-dimethoxyphenyl)-pyrimidinediamine targeted DDR1 inhibitor and preparation and application thereof. Patent CN-111777592-A, 2020. Abstract: X06 IC50 = 0.81–3.73 μM; DDR1 inhibition rate 64.6% at 10 μM; selectivity ~3-fold vs. Yfq07. View Source
